molecular formula C10H10F3NO B182118 Acetanilide, 4'-ethyl-2,2,2-trifluoro- CAS No. 14618-46-3

Acetanilide, 4'-ethyl-2,2,2-trifluoro-

Cat. No. B182118
CAS RN: 14618-46-3
M. Wt: 217.19 g/mol
InChI Key: VEYAGSUQCDESMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 4'-ethyl-2,2,2-trifluoro-, also known as ethyl 4-acetamido-3-(trifluoromethyl)benzoate, is a white crystalline solid that is widely used in scientific research. This compound belongs to the class of organic compounds known as acetanilides and is commonly used as a precursor in the synthesis of other organic compounds.

Mechanism Of Action

Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- has a complex mechanism of action that involves the inhibition of certain enzymes and metabolic pathways in cells. It is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are important mediators of inflammation and pain. Additionally, Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- is known to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which are essential components of cellular metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- are complex and varied. It has been shown to have analgesic and anti-inflammatory properties, which make it a useful compound in the treatment of pain and inflammation. Additionally, it has been shown to have antipyretic properties, which make it useful in the treatment of fever. Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- is also known to have antitumor properties, which make it a promising compound in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the major advantages of Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- is its high purity and stability, which make it a reliable compound for use in laboratory experiments. Additionally, its complex mechanism of action makes it a useful compound for studying the biochemical and physiological effects of various compounds and metabolic pathways. However, one of the major limitations of Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many possible future directions for research involving Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro-. One possible direction is the development of new synthetic methods for producing this compound and related compounds with improved yields and purity. Another possible direction is the investigation of the potential therapeutic applications of Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, further research is needed to elucidate the complex mechanism of action of this compound and to identify new targets for drug development.

Synthesis Methods

The synthesis of Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- involves the reaction of Acetanilide, 4'-ethyl-2,2,2-trifluoro- 4-amino-3-(trifluoromAcetanilide, 4'-ethyl-2,2,2-trifluoro-)benzoate with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields high purity Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro-.

Scientific Research Applications

Acetanilide, 4'-Acetanilide, 4'-ethyl-2,2,2-trifluoro--2,2,2-trifluoro- has a wide range of applications in scientific research. It is commonly used as a precursor in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it is an important intermediate in the synthesis of various heterocyclic compounds, which have diverse applications in the fields of medicine, agrochemicals, and materials science.

properties

CAS RN

14618-46-3

Product Name

Acetanilide, 4'-ethyl-2,2,2-trifluoro-

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H10F3NO/c1-2-7-3-5-8(6-4-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

VEYAGSUQCDESMW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(F)(F)F

Other CAS RN

14618-46-3

synonyms

AcetaMide, N-(4-ethylphenyl)-2,2,2-trifluoro-

Origin of Product

United States

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